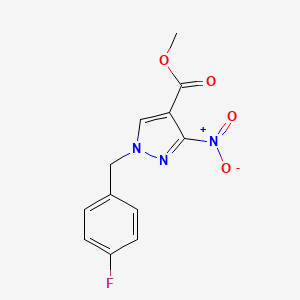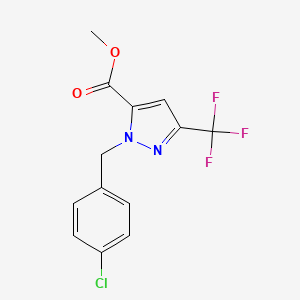![molecular formula C19H13ClN4O4S B10908538 (5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10908538.png)
(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-6-hydroxy-5-{(Z)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}-2,4(3H)-pyrimidinedione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidinedione core, substituted with a chlorophenyl group, a hydroxy group, and a methoxybenzothiazolylamino group, making it a molecule of interest for its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-hydroxy-5-{(Z)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}-2,4(3H)-pyrimidinedione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinedione Core: This step involves the condensation of urea with a suitable diketone under acidic or basic conditions to form the pyrimidinedione ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyrimidinedione core.
Attachment of the Benzothiazolylamino Group: This step involves the coupling of the benzothiazole derivative with the intermediate compound, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-hydroxy-5-{(Z)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}-2,4(3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-chlorophenyl)-6-hydroxy-5-{(Z)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}-2,4(3H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-hydroxy-5-{(Z)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}-2,4(3H)-pyrimidinedione involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-6-hydroxy-2,4(3H)-pyrimidinedione: Lacks the benzothiazolylamino group.
3-(4-Chlorophenyl)-5-{(Z)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}-2,4(3H)-pyrimidinedione: Lacks the hydroxy group.
Uniqueness
The presence of the methoxybenzothiazolylamino group and the hydroxy group in 3-(4-chlorophenyl)-6-hydroxy-5-{(Z)-1-[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}-2,4(3H)-pyrimidinedione imparts unique chemical and biological properties, making it distinct from similar compounds. These functional groups may enhance its binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C19H13ClN4O4S |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-5-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)iminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H13ClN4O4S/c1-28-12-6-7-14-15(8-12)29-18(22-14)21-9-13-16(25)23-19(27)24(17(13)26)11-4-2-10(20)3-5-11/h2-9,26H,1H3,(H,23,25,27)/b21-9+ |
InChI Key |
PGYZZAZCKNXCGP-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-3-methylbenzohydrazide](/img/structure/B10908472.png)
![N-(4-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10908483.png)
![4-{[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908485.png)
![4-(13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B10908488.png)

![1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B10908501.png)
![N-(pentafluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908505.png)
![N-(2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908508.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10908516.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B10908519.png)

![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10908535.png)
![ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10908544.png)
![[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B10908552.png)
